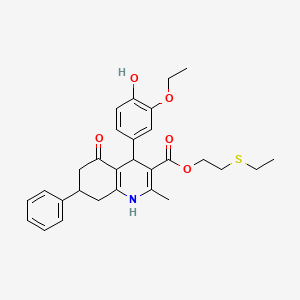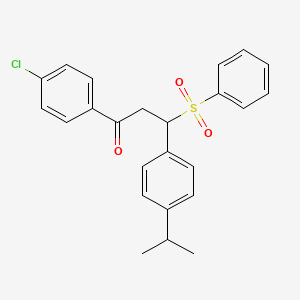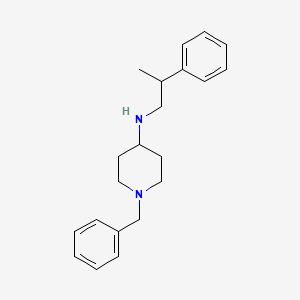![molecular formula C14H14FNO2 B5190540 4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5190540.png)
4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol, also known as FMMP, is a chemical compound that belongs to the family of phenols. It is a synthetic compound that has been used in scientific research due to its potential pharmacological properties. FMMP has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including tyrosine kinases and topoisomerases. This compound has also been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol has several advantages for lab experiments, including its potential pharmacological properties and its ability to inhibit the growth of cancer cells. However, this compound is a synthetic compound that requires specialized equipment and expertise for synthesis. In addition, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
Orientations Futures
There are several future directions for the study of 4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol. One potential direction is to investigate the potential application of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study the potential side effects and toxicity of this compound in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential pharmacological properties.
Méthodes De Synthèse
4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with 2-methoxyphenol in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol has been studied for its potential pharmacological properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(3-fluoroanilino)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-14-7-10(5-6-13(14)17)9-16-12-4-2-3-11(15)8-12/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDCWZCCJBAVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5190458.png)

![methyl 4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5190478.png)
![3-bromo-N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5190484.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5190500.png)

![2-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190511.png)
![7-[(1,3-benzothiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5190516.png)

![3-[(chloromethyl)(dimethyl)silyl]-2-methylpropanoic anhydride](/img/structure/B5190525.png)

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5190545.png)